6-(Cyclobutylmethoxy)pyridine-2-carbonitrile
Overview
Description
6-(Cyclobutylmethoxy)pyridine-2-carbonitrile is a chemical compound with the molecular formula C11H12N2O. It is a pyridine derivative that features a cyclobutylmethoxy group and a carbonitrile group attached to the pyridine ring. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyclobutylmethoxy)pyridine-2-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 6-hydroxypyridine-2-carbonitrile with cyclobutylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
6-(Cyclobutylmethoxy)pyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are commonly employed.
Major Products Formed
Oxidation: Pyridine N-oxide derivatives.
Reduction: Primary amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Cyclobutylmethoxy)pyridine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research into its pharmacological properties and potential therapeutic applications is ongoing.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(Cyclobutylmethoxy)pyridine-2-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The cyclobutylmethoxy group and the carbonitrile group can influence the compound’s binding affinity and specificity towards these targets, thereby modulating its biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Methoxypyridine-2-carbonitrile: Lacks the cyclobutyl group, which may affect its reactivity and biological activity.
6-(Cyclopropylmethoxy)pyridine-2-carbonitrile: Similar structure but with a cyclopropyl group instead of a cyclobutyl group, leading to different steric and electronic properties.
6-(Cyclohexylmethoxy)pyridine-2-carbonitrile: Contains a cyclohexyl group, which may result in different physical and chemical properties.
Uniqueness
6-(Cyclobutylmethoxy)pyridine-2-carbonitrile is unique due to the presence of the cyclobutylmethoxy group, which imparts distinct steric and electronic characteristics. This uniqueness can influence its reactivity, binding interactions, and overall properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
6-(cyclobutylmethoxy)pyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c12-7-10-5-2-6-11(13-10)14-8-9-3-1-4-9/h2,5-6,9H,1,3-4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLBRCVCLCEOIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=CC=CC(=N2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001259438 | |
Record name | 6-(Cyclobutylmethoxy)-2-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001259438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1235439-90-3 | |
Record name | 6-(Cyclobutylmethoxy)-2-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1235439-90-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(Cyclobutylmethoxy)-2-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001259438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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